![molecular formula C6H11NO3 B556394 (S)-Methyl 2-acetamidopropanoate CAS No. 3619-02-1](/img/structure/B556394.png)
(S)-Methyl 2-acetamidopropanoate
Overview
Description
“(S)-Methyl 2-acetamidopropanoate” is a chemical compound with the molecular formula C6H11NO3 . It is also known by other names such as “AC-ALA-OME”, “N-Acetyl-L-alanine methyl ester”, and "methyl (2S)-2-acetamidopropanoate" . The compound has a molecular weight of 145.16 g/mol .
Molecular Structure Analysis
“(S)-Methyl 2-acetamidopropanoate” contains a total of 20 bonds; 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
Specific chemical reactions involving “(S)-Methyl 2-acetamidopropanoate” are not detailed in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 145.16 g/mol . It has a computed XLogP3 value of -0.6, indicating its relative lipophilicity . The compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors . It also has 3 rotatable bonds .Scientific Research Applications
Potential Bioactivity : The compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, related to (S)-Methyl 2-acetamidopropanoate, has shown potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).
Synthesis of Pharmaceutically Important Compounds : The hydrolysis of methyl 2-arylpropanoates, which can be synthesized from compounds related to (S)-Methyl 2-acetamidopropanoate, leads to acids having nonsteroidal anti-inflammatory and analgesic activities (Yamauchi et al., 1987).
Synthesis of Methyl (2E)-3-Aryl-2-Hydroxymethylprop-2-enoates : A one-pot conversion of methyl 3-aryl-3-hydroxy-2-methylenepropanoates, which are related to (S)-Methyl 2-acetamidopropanoate, has been described for the synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates (Basavaiah et al., 2000).
Catalytic Studies : Neutral and cationic iridium(I) complexes bearing chiral and achiral phenanthroline-derived benzimidazolylidene ligands showed varying degrees of catalytic activity and enantioselectivity toward hydrogenation of acetamidoacrylates, including the synthesis of (−)-(R)-methyl 2-acetamidopropanoate (Metallinos & Du, 2009).
Synthesis of β-Lactams : Treatment of methyl 2-(1-hydroxyalkyl)prop-2-enoates with conc. HBr solution, related to (S)-Methyl 2-acetamidopropanoate, can be transformed into β-lactams, which are significant in pharmaceutical chemistry (Buchholz & Hoffmann, 1991).
Synthesis of Novel α-Amino Acids : Reactions involving (methyl 2-acetamidoacrylate)tricarbonyliron(0) lead to the synthesis of protected β,β,β-trialkyl α-amino acids and novel α-amino acids (Barker et al., 1994).
Electronic and Spectroscopic Properties : An experimental and quantum chemical investigation into compounds analogous to paracetamol, related to (S)-Methyl 2-acetamidopropanoate, provides insights into electronic properties and vibrational mode couplings (Viana et al., 2017).
Mechanism of Action
Target of Action
A structurally similar compound, s-(2-acetamidoethyl) hexadecanethioate, is known to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Mode of Action
For instance, S-(2-Acetamidoethyl) hexadecanethioate, a related compound, is known to interact with its target enzyme to inhibit its activity .
Biochemical Pathways
Research on related compounds suggests that they may influence the biosynthesis of 2-acetamido-2,6-dideoxy-l-hexoses in bacteria .
Result of Action
Related compounds have been shown to exert neuroprotective effects through the regulation of energy homeostasis and o-glcnacylation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-2-acetamidopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426222 | |
Record name | (S)-Methyl 2-acetamidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
869082-12-2 | |
Record name | (S)-Methyl 2-acetamidopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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